3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Indenyl Amine: The indenyl group is introduced by reacting indene with an amine under reductive amination conditions.
Amide Bond Formation: The brominated indole and indenyl amine are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the compound, potentially affecting the amide bond or the indole ring.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry
Material Science:
Agriculture: Possible use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The brominated indole moiety could facilitate binding to specific proteins or nucleic acids, while the indenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-(5-fluoro-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
3-(5-methyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C20H19BrN2O |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide |
InChI |
InChI=1S/C20H19BrN2O/c21-17-5-6-19-16(11-17)7-9-23(19)10-8-20(24)22-18-12-14-3-1-2-4-15(14)13-18/h1-7,9,11,18H,8,10,12-13H2,(H,22,24) |
InChI Key |
RPQYHKCDAKOANG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.